N1-(2-methoxyethyl)-N2-(2-methoxyphenethyl)oxalamide
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Overview
Description
N1-(2-methoxyethyl)-N2-(2-methoxyphenethyl)oxalamide is an organic compound characterized by the presence of both methoxyethyl and methoxyphenethyl groups attached to an oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxyethyl)-N2-(2-methoxyphenethyl)oxalamide typically involves the reaction of oxalyl chloride with 2-methoxyethylamine and 2-methoxyphenethylamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxyethyl)-N2-(2-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxalamide core can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Methoxy groups are converted to aldehydes or carboxylic acids.
Reduction: The oxalamide core is reduced to primary or secondary amines.
Substitution: New functional groups replace the methoxy groups.
Scientific Research Applications
N1-(2-methoxyethyl)-N2-(2-methoxyphenethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(2-methoxyethyl)-N2-(2-methoxyphenethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and the oxalamide core play a crucial role in binding to these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methoxyethyl)-N2-(2-methoxyphenyl)oxalamide
- N1-(2-ethoxyethyl)-N2-(2-methoxyphenethyl)oxalamide
- N1-(2-methoxyethyl)-N2-(2-ethoxyphenethyl)oxalamide
Uniqueness
N1-(2-methoxyethyl)-N2-(2-methoxyphenethyl)oxalamide is unique due to the presence of both methoxyethyl and methoxyphenethyl groups, which confer specific chemical and biological properties. These groups influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N'-(2-methoxyethyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-19-10-9-16-14(18)13(17)15-8-7-11-5-3-4-6-12(11)20-2/h3-6H,7-10H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEAYHHSSZQRBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCCC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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